N-Acetylasparagine N-Acetylasparagine N2-Acetyl-L-asparagine is a reagent in the synthesis of three mer peptide pENW (pGlu-Asn-Trp) derivatives as antiplatelet aggregation pharmaceuticals.
N-Acetylasparagine, also known as acasn, belongs to the class of organic compounds known as asparagine and derivatives. Asparagine and derivatives are compounds containing asparagine or a derivative thereof resulting from reaction of asparagine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Acetylasparagine is soluble (in water) and a weakly acidic compound (based on its pKa).
N-alpha-acetyl-L-asparagine is an asparagine derivative.
Brand Name: Vulcanchem
CAS No.: 4033-40-3
VCID: VC21536698
InChI: InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1
SMILES: CC(=O)NC(CC(=O)N)C(=O)O
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol

N-Acetylasparagine

CAS No.: 4033-40-3

Cat. No.: VC21536698

Molecular Formula: C6H10N2O4

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylasparagine - 4033-40-3

CAS No. 4033-40-3
Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
IUPAC Name (2S)-2-acetamido-4-amino-4-oxobutanoic acid
Standard InChI InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1
Standard InChI Key HXFOXFJUNFFYMO-BYPYZUCNSA-N
Isomeric SMILES CC(=O)N[C@@H](CC(=O)N)C(=O)O
SMILES CC(=O)NC(CC(=O)N)C(=O)O
Canonical SMILES CC(=O)NC(CC(=O)N)C(=O)O

Chemical Properties and Structure

Structural Characteristics

N-Acetylasparagine has the molecular formula C₆H₁₀N₂O₄, with an average molecular weight of 174.1546 g/mol and a monoisotopic molecular weight of 174.064056818 . Its IUPAC name is (2S)-3-carbamoyl-2-acetamidopropanoic acid, though it is traditionally referred to as L-asparagine, N-acetyl- . The compound's structure features an asparagine molecule with an acetyl group attached to its amino terminus.

Physical and Chemical Properties

N-Acetylasparagine presents as a white to off-white solid powder with the following key properties:

PropertyValue
Melting Point168-170 °C
Optical Rotation[α]D20 -2~+2° (c=1, H2O)
Boiling Point588.7±45.0 °C (Predicted)
Density1.346±0.06 g/cm³ (Predicted)
pKa3.45±0.10 (Predicted)
CAS Registry Number4033-40-3 (L-isomer)
Storage ConditionsSealed in dry environment, 2-8°C

The compound exhibits limited solubility in several solvents, including water, DMSO, and acetic acid, with solubility increasing upon heating or sonication .

Spectroscopic Identifiers

For analytical identification and characterization, N-Acetylasparagine has specific spectroscopic identifiers:

IdentifierValue
SMILESCC(=O)NC@@HC(O)=O
InChIInChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1
InChI KeyHXFOXFJUNFFYMO-BYPYZUCNSA-N

These identifiers are critical for database searches and spectroscopic analysis in research settings .

Biosynthesis and Metabolism

Enzymatic Production

N-Acetylasparagine can be biosynthesized through two primary mechanisms:

  • Direct synthesis by specific N-acetyltransferases (NATs)

  • Proteolytic degradation of N-acetylated proteins by specialized hydrolases

In the direct synthesis pathway, N-Acetylasparagine is formed from L-asparagine and acetyl-CoA through the enzymatic action of NAT1 (arylamine N-acetyltransferase 1) or arylamine acetyltransferase I . This reaction represents a key metabolic pathway for regulating asparagine levels and activity within cells.

N-Terminal Acetylation Processes

N-terminal acetylation is a widespread and highly conserved post-translational modification in eukaryotes. Approximately 85% of all human proteins and 68% of all yeast proteins undergo N-terminal acetylation . This process is primarily mediated by N-acetyltransferase (NAT) enzyme complexes, which include:

  • NatA complex - acetylates N-termini with small amino acids (A, S, T, C, and occasionally V and G)

  • NatB complex - acetylates N-terminal methionine

  • NatC complex - acetylates N-terminal methionine with specificity determined by the second amino acid

The substrate specificities of these NAT enzymes are primarily determined by the identities of the first two N-terminal residues of the target protein. The human NatA complex can function both co-translationally and post-translationally, with different specificities in each context .

Biological Significance

Protein Stability and Protection

N-terminal acetylation, which can lead to the formation of N-Acetylasparagine during protein degradation, plays a crucial role in protein protection and stability. This modification affects protein folding, interactions, and cellular localization . By blocking the positive charge on the N-terminus, acetylation can alter protein properties and prevent unwanted degradation.

Role in Cancer Biology

Recent research has revealed intriguing connections between N-Acetylasparagine and cancer biology. Studies have shown a statistically significant association between NAT1 N-acetylation activity and the levels of N-acetylasparagine in breast cancer cells, particularly in the MDA-MB-231 cell line .

High levels of NAT1 have been associated with luminal breast cancer cells and estrogen receptor-positive breast cancers. Additionally, high levels of asparagine have been linked to increased metastasis and invasive capabilities in breast cancer cells . This suggests that acetylation of asparagine may serve as a regulatory mechanism governing asparagine bioavailability and, consequently, affect cancer cell behavior.

Metabolic Functions

As a modified form of asparagine, N-Acetylasparagine may participate in various metabolic pathways. The acetylation of asparagine potentially represents a mechanism for regulating asparagine pools within cells, which could have implications for protein synthesis, cellular energy metabolism, and nitrogen balance .

Research Findings and Applications

Pharmaceutical Applications

N-Acetyl-L-asparagine has been identified as a reagent in the synthesis of three-mer peptide pENW (pGlu-Asn-Trp) derivatives, which have potential applications as antiplatelet aggregation pharmaceuticals . This highlights the compound's utility in drug development and pharmaceutical research.

Research Tools in Proteomics

Given its role in protein modification, N-Acetylasparagine serves as an important research tool in proteomics studies. It can be used as a standard or reference compound for investigating N-terminal acetylation patterns in proteins, which is crucial for understanding protein function and regulation .

Cancer Research

The established connection between NAT1 activity, N-acetylasparagine levels, and breast cancer cell behavior opens new avenues for cancer research. Competition assays between asparagine and known NAT1 substrates have been conducted to explore this relationship, though in vitro experiments showed no changes in N-acetylation levels in response to asparagine . This suggests complex regulatory mechanisms that warrant further investigation.

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